molecular formula C20H19NO4 B031643 Dihydroberberine CAS No. 483-15-8

Dihydroberberine

Cat. No.: B031643
CAS No.: 483-15-8
M. Wt: 337.4 g/mol
InChI Key: FZAGOOYMTPGPGF-UHFFFAOYSA-N
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Description

Dihydroberberine is a bioactive form of berberine, an isoquinoline alkaloid found in various plants such as goldenseal and barberry. It is known for its enhanced bioavailability and stability compared to berberine, making it a promising compound for therapeutic applications. This compound has gained attention for its potential benefits in managing metabolic disorders, cardiovascular diseases, and other health conditions .

Mechanism of Action

Target of Action

Dihydroberberine primarily targets the AMP-activated protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in glucose and lipid metabolism . It also targets the Mitochondrial Respiratory Complex I .

Mode of Action

This compound interacts with its targets by activating AMPK . This activation stimulates glucose uptake in muscle cells and liver cells, leading to improved insulin sensitivity and lower blood glucose levels . It also inhibits the mitochondrial respiratory complex I .

Biochemical Pathways

This compound affects multiple signaling pathways, including the AMPK pathway , nuclear factor κB (NF-κB) , mitogen-activated protein kinase silent information regulator 1 (SIRT-1) , hypoxia-inducible factor 1α (HIF-1α) , vascular endothelial growth factor phosphoinositide 3-kinase (PI3K) , protein kinase B (Akt) , janus kinase 2 (JAK-2) , Ca 2+ channels , and endoplasmic reticulum stress . These pathways are involved in anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activities .

Pharmacokinetics

This compound exhibits superior bioavailability compared to berberine . It is rapidly absorbed and can easily pass into the blood . Once absorbed, this compound is converted back to berberine in the blood where it is absorbed into the tissues . It has a 5-fold better absorption rate compared to berberine .

Result of Action

The activation of AMPK by this compound leads to improved insulin sensitivity, increased lipid oxidation, and lower blood glucose levels . This results in counteracting increased adiposity, tissue triglyceride accumulation, and insulin resistance .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of gut microbiota. For instance, nitroreductases produced by gut microbiota can convert berberine into absorbable this compound . This conversion enhances the intestinal absorption rate of this compound, thereby improving its bioavailability .

Biochemical Analysis

Biochemical Properties

DHB interacts with several enzymes, proteins, and other biomolecules. It has been shown to activate AMP-activated protein kinase (AMPK), a key enzyme that regulates energy balance in cells . This interaction plays a significant role in DHB’s biochemical reactions .

Cellular Effects

DHB exerts various effects on different types of cells and cellular processes. It has been shown to lower blood sugar and increase insulin sensitivity, improve lipid profiles, reduce fat storage, and exhibit anti-inflammatory and antioxidant activity . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

DHB exerts its effects at the molecular level through several mechanisms. It activates AMPK, which in turn regulates energy balance within cells . This activation can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of DHB change over time in laboratory settings. For instance, DHB has been shown to produce significantly higher plasma concentrations of berberine than standard berberine . This suggests that DHB may have a higher stability and less degradation over time compared to berberine .

Dosage Effects in Animal Models

In animal models, the effects of DHB vary with different dosages. For example, in mice fed a high-fat diet, treatment with DHB (100 mg/kg/day) markedly reduced adiposity and improved glucose tolerance

Metabolic Pathways

DHB is involved in several metabolic pathways. It has been shown to regulate glycometabolism and lipid metabolism . This regulation could involve interactions with various enzymes or cofactors, and could also include effects on metabolic flux or metabolite levels .

Transport and Distribution

DHB is transported and distributed within cells and tissues. It has been demonstrated that berberine, from which DHB is derived, is rapidly distributed through tissues in the liver, kidneys, muscle, lungs, brain, heart, pancreas, and fat . The exact transporters or binding proteins that DHB interacts with, as well as any effects on its localization or accumulation, require further study.

Subcellular Localization

Berberine, the parent compound of DHB, has been shown to have a major subcellular localization in the mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroberberine can be synthesized through the reduction of berberine. One common method involves the use of metal hydrides under alkaline conditions. This process is relatively straightforward and yields moderate to good results. the use of metal hydrides can be hazardous, and over-reduction impurities may form during the reaction .

Industrial Production Methods: In industrial settings, this compound is produced through catalytic transfer hydrogenation. This method involves the use of a catalyst, a hydrogen donor, and a suitable solvent to facilitate the reaction. The process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Dihydroberberine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include berberine, various substituted derivatives of this compound, and other modified alkaloids .

Scientific Research Applications

Dihydroberberine has been extensively studied for its potential therapeutic applications in various fields:

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Dihydroberberine’s unique properties make it a valuable compound for various scientific and therapeutic applications, offering improved bioavailability and efficacy compared to its parent compound, berberine.

Properties

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,7-9H,5-6,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAGOOYMTPGPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197476
Record name Dihydroberberine
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Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lambertine
Source Human Metabolome Database (HMDB)
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CAS No.

483-15-8, 120834-89-1
Record name Dihydroberberine
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Record name Dihydroberberine
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Record name 483-15-8
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Record name Lambertine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

163 - 164 °C
Record name Lambertine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033524
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a solution of berberine hydrochloride (3,718 g, 10 mmol) in pyridine (30 mL) was added portionwise sodium borohydride (450 mg, 12 mmol) and the mixture was stirred at room temperature for 30 min. More sodium borohydride (380 mg, 10 mmol) was added and stirring was continued for 1 h. The reduction was monitored by TLC (DCM-ethyl acetate-methanol 4:4:2). The mixture was poured onto ice water. The precipitate was filtered, the residue washed with water and then dried under vacuum over calcium chloride to give 2.860 g of title compound in about 85 % yield.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step Two
Name
DCM ethyl acetate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroberberine
Reactant of Route 2
Dihydroberberine

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